3-[(2-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
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Description
The compound “3-[(2-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine” is a derivative of thienotriazolodiazepine with potent sedative and anxiolytic effects . It has been sold as a designer drug . The compound has a molecular formula of C18H13F2N5S and a molecular weight of 369.39.
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation: CCCC1=NC2=C(C(=N1)NCC3=CC=NC=C3)N=NN2CC4=CC=CC=C4F . This notation provides a way to represent the structure of the compound in a textual format.Scientific Research Applications
Structural Analysis and Synthetic Approaches
The structural flexibility and synthetic accessibility of triazolo[1,5-a]pyrimidine derivatives allow for diverse pharmacological exploration. Various synthetic strategies have been reported for obtaining diversely substituted triazolo[1,5-a]pyrimidine analogs, highlighting the versatility of this scaffold in medicinal chemistry. For instance, efficient one-step procedures have been developed for the synthesis of 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-triazolo[1,5-a]pyrimidines, showcasing the scaffold's adaptability for creating biologically active compounds (Massari et al., 2017).
Supramolecular Chemistry
In the realm of supramolecular chemistry, triazolo[4,5-d]pyrimidine derivatives have been employed as ligands for co-crystallization, forming hydrogen-bonded supramolecular assemblies. Such studies demonstrate the potential of triazolo[4,5-d]pyrimidine derivatives in forming complex structures with potential applications in material science and molecular recognition (Fonari et al., 2004).
Pharmacological Activities
The triazolo[1,5-a]pyrimidine scaffold has been identified as a crucial structure in the development of drugs with anticancer, antimicrobial, anti-tubercular, and various other activities. Notable examples include clinical trials and marketed drugs such as Trapidil and Pyroxsulam, underscoring the therapeutic potential of this framework (Merugu et al., 2022).
Fluorescent Dyes and Chemosensors
Derivatives of triazolo[1,5-a]pyrimidine have been explored for their fluorescent properties, serving as the basis for novel functional fluorophores. Such compounds exhibit significant fluorescence quantum yields, suggesting their utility in the development of fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5S/c19-14-7-3-1-5-12(14)9-25-17-16(23-24-25)18(22-11-21-17)26-10-13-6-2-4-8-15(13)20/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQMJYCKKSZQKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C(=NC=N3)SCC4=CC=CC=C4F)N=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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